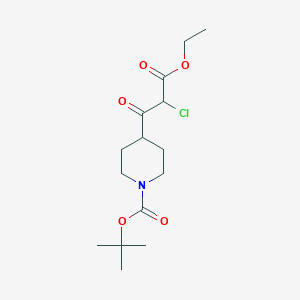

tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 2365419-13-0) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-chloro-3-ethoxy-3-oxopropanoyl substituent at the 4-position. Its molecular formula is C₁₇H₂₆ClNO₅, with a molecular weight of 367.85 g/mol (calculated). The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive chloro and ester functionalities, which enable further derivatization .

Properties

IUPAC Name |

tert-butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24ClNO5/c1-5-21-13(19)11(16)12(18)10-6-8-17(9-7-10)14(20)22-15(2,3)4/h10-11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXRUTFESXWBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1CCN(CC1)C(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate typically involves multiple steps:

Starting Materials: The synthesis begins with piperidine and tert-butyl chloroformate.

Formation of Intermediate: Piperidine reacts with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.

Chlorination and Ethoxylation: The intermediate is then chlorinated and ethoxylated to introduce the 2-chloro-3-ethoxy-3-oxopropanoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while hydrolysis can produce carboxylic acids and alcohols.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure resembles that of known pharmacophores, making it a candidate for the development of new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, a study demonstrated that modifying the piperidine ring could enhance the compound's ability to inhibit tumor growth in vitro, suggesting its potential as an anticancer agent .

Organic Synthesis

The compound serves as an essential building block in organic synthesis, particularly in the synthesis of other complex molecules. Its reactivity allows for various transformations, including acylation and alkylation reactions.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acylation | Reflux in dichloromethane | 85 |

| Alkylation | Base-catalyzed at room temperature | 75 |

| Reduction | LiAlH4 in THF | 90 |

Agrochemical Development

The compound has applications in the development of agrochemicals, particularly as a precursor for herbicides and insecticides. Its chlorinated structure contributes to increased potency and selectivity against target pests.

Case Study: Herbicide Efficacy

A recent study evaluated the herbicidal activity of a derivative synthesized from this compound. The results indicated effective control of several weed species, with a significant reduction in their growth rates compared to untreated controls .

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the tert-butyl carbamate-protected piperidine core but differ in substituents, influencing their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Reactivity Differences: The target compound’s 2-chloro-3-ethoxy-3-oxopropanoyl group enhances electrophilicity, making it suitable for nucleophilic substitution (e.g., SN2 reactions) or coupling reactions . In contrast, the hydroxypropyl analog (156185-63-6) exhibits lower reactivity due to its hydroxyl group, favoring hydrogen bonding and solubility in polar solvents . The chloro-fluorophenyl piperazine derivative (945422-81-1) leverages aromatic halogen atoms for π-π stacking and halogen bonding, critical in protein-ligand interactions for kinase inhibitors .

Physicochemical Properties :

- Polarity : The hydroxypropyl analog (156185-63-6) has a topological polar surface area (TPSA) of 55.8 Ų , significantly higher than the target compound’s TPSA of 63.9 Ų , due to its ester and chloro groups .

- Solubility : The target compound’s ethoxy ester enhances lipophilicity (logP ~2.1), whereas the hydroxypropyl derivative’s logP is ~1.3, favoring aqueous solubility .

Synthetic Utility: The chloroethyl tetrahydropyrazine analog (208167-83-3) is employed as an alkylating agent in heterocycle synthesis, contrasting with the target compound’s role as a carbonyl electrophile . The amino-pyridinyl derivative (CAS N/A) serves as a ligand in asymmetric catalysis, highlighting the versatility of tert-butyl-protected piperidines in diverse reaction environments .

Biological Activity

tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 348.82 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a chloro-ethoxy carbonyl moiety, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chloroacetic acid derivatives under controlled conditions. The following general steps outline the synthetic pathway:

- Formation of the piperidine derivative : A suitable piperidine compound is reacted with tert-butyl chloroformate to form tert-butyl piperidine derivatives.

- Chlorination : The introduction of the chloro group is achieved through chlorination reactions, often using reagents such as thionyl chloride.

- Esterification : The final step involves esterification with ethoxycarbonyl compounds to yield the target product.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

-

Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 32 to 128 µg/mL against tested strains.

-

Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells.

- IC50 values for cell proliferation inhibition were observed around 10 µM, indicating potent activity.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to microbial growth and cancer cell proliferation.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways.

Study 1: Antimicrobial Evaluation

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed the following effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10 |

| HCT116 (Colon Cancer) | 12 |

These findings indicate promising potential for further development as an antimicrobial and anticancer agent.

Q & A

Basic: What are the key considerations for synthesizing tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the introduction of the tert-butyl carbamate group as a protecting agent for the piperidine nitrogen. Subsequent steps include chloroacetylation and ethoxy substitution. Key considerations include:

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of reactive intermediates.

- Purification : Silica gel column chromatography (as in ) is critical for isolating the target compound from byproducts.

- Yield Optimization : Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Basic: Which spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural confirmation and purity assessment:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly the tert-butyl (δ ~1.4 ppm) and ethoxy (δ ~1.3–1.5 ppm) groups.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- HPLC : Validates purity (>95% as per ).

- X-ray Crystallography : For unambiguous structural determination, refine data using SHELXL ( ) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation?

Methodological Answer:

Contradictions may arise from twinning, disorder, or poor data resolution. Mitigation strategies include:

- Data Refinement : Use SHELXL ( ) to model thermal parameters and hydrogen bonding.

- Validation Tools : Check R-factors, residual density maps, and fit to the Cambridge Structural Database.

- Redundancy : Collect multiple datasets at varying temperatures (e.g., 100 K in ) to confirm reproducibility .

Advanced: What strategies mitigate instability during storage and handling?

Methodological Answer:

Instability is influenced by moisture, temperature, and incompatible materials (e.g., strong oxidizers, ). Recommended practices:

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C ( ).

- Compatibility Testing : Pre-screen solvents and reagents to avoid decomposition (e.g., avoid aqueous bases).

- Stability Monitoring : Conduct periodic HPLC and NMR analyses to detect degradation .

Advanced: How does the chloroethoxy substituent influence reactivity in further derivatization?

Methodological Answer:

The 2-chloro-3-ethoxy-3-oxopropanoyl group acts as an electrophilic site for nucleophilic substitution (e.g., SN2 with amines) or cross-coupling (e.g., Suzuki with boronic acids). Key factors:

- Electronic Effects : The chloro group enhances electrophilicity, while the ethoxy ester stabilizes intermediates.

- Steric Hindrance : Bulk from the tert-butyl group may slow reactions; optimize using catalytic Pd or Cu ( ).

- Byproduct Tracking : Use LC-MS to identify undesired adducts .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Adhere to GHS guidelines ( ) and implement:

- PPE : Nitrile gloves, lab coats, and safety goggles ( ).

- Ventilation : Use fume hoods to minimize inhalation risks (acute toxicity Category 4, ).

- Emergency Measures : Immediate rinsing for eye/skin contact and medical consultation for ingestion .

Advanced: How to design experiments to study the compound’s role as a synthetic intermediate?

Methodological Answer:

- Coupling Reactions : Test reactivity with aryl halides (e.g., Buchwald-Hartwig amination, ).

- Protecting Group Removal : Optimize acidic conditions (e.g., TFA/DCM) to cleave the tert-butyl carbamate without degrading the core.

- Kinetic Studies : Use stopped-flow NMR or in-situ IR to monitor reaction rates and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.